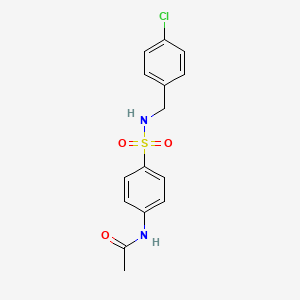

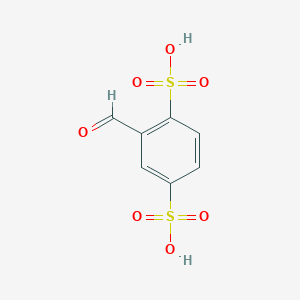

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the activation of B cells and is associated with various autoimmune diseases and cancers.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Anticancer Potential

One study synthesizes and characterizes derivatives of Celecoxib, a compound structurally similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The derivatives displayed significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage, suggesting potential therapeutic applications. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, indicating a possibility for anti-HCV drug development (Ş. Küçükgüzel et al., 2013).

Molecular Structure and Binding Interactions

Another research effort focuses on the hydrogen-bonding patterns in a related compound, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, showcasing the importance of molecular interactions in determining the compound's stability and reactivity. This insight can be pivotal for designing drugs with improved efficacy and stability (A. Subashini et al., 2007).

Photodynamic Therapy Applications

The synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yields are crucial for Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).

COX-2 Inhibition Studies

Research into the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally related to the subject chemical, has provided insights into its potential as a cyclooxygenase-2 (COX-2) inhibitor. Despite not showing inhibition potency for COX-1 or COX-2 enzymes, the detailed structural analysis contributes to understanding the molecular basis for COX-2 inhibition and drug design strategies (B. J. Al-Hourani et al., 2016).

Antileishmanial Activity

A study on conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides explores their use in antileishmania studies. The crystallographic study highlights significant conformation differences in molecules, providing insights into their bioactivity and laying groundwork for developing antileishmanial therapies (J. C. Borges et al., 2014).

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c1-11-5-7-13(8-6-11)24-15(21-22-23-24)10-20-27(25,26)14-4-2-3-12(9-14)16(17,18)19/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKISOBDKIRHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)

![3-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]quinazolin-4-one](/img/structure/B2532218.png)

![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)